N2-Acetylphenelzine
Description
Early Identification and Characterization as a Chemical Entity
N2-Acetylphenelzine was identified and characterized in the course of investigations into the metabolism of phenelzine (B1198762), a monoamine oxidase inhibitor (MAOI). Early studies on phenelzine's biotransformation revealed that acetylation is a metabolic pathway for this drug. It was through these metabolic studies that this compound was first identified as a minor metabolite. nih.gov
A significant contribution to the specific characterization of this compound came from the work of Coutts and colleagues in 1990. Their research focused on the synthesis and pharmacological evaluation of various acyl derivatives of phenelzine, including this compound. nih.gov This study was crucial in confirming the precise location of the acetyl group on the hydrazine (B178648) moiety. It was demonstrated that the acetylation of phenelzine occurs at the N2 position. researchgate.net
The synthesis of this compound was achieved through selective acylation reactions. The choice of reaction medium was found to be critical in determining the position of acetylation. In a non-aqueous medium, the reaction of phenelzine with acetic anhydride (B1165640) yielded this compound. nih.gov The synthesized compound was then thoroughly characterized using a variety of analytical techniques, including gas chromatography (GC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectrophotometry. nih.gov These methods provided definitive structural confirmation of the compound.
Subsequent research further solidified the understanding of this compound's neurochemical properties. A 1991 study compared the effects of this compound with phenelzine in a rat model, providing valuable data on its activity as a monoamine oxidase inhibitor. nih.gov
Evolution of Scientific Inquiry into Acetylated Hydrazine Compounds
The scientific investigation of this compound is situated within the broader history of hydrazine chemistry. The name "hydrazine" was first coined by Emil Fischer in 1875. wikipedia.org The parent compound, hydrazine (N2H4), is a highly reactive inorganic compound. wikipedia.org The study of its derivatives, including acetylated forms, has been a field of continuous interest.
Historically, the acetylation of hydrazines has been a known chemical transformation. However, the specific impetus for studying acetylated hydrazine compounds in a biological context gained momentum with the development of hydrazine-based drugs like isoniazid and phenelzine. Understanding the metabolism of these drugs, including their acetylation, became crucial for comprehending their efficacy and duration of action.
The acetylation of drugs is a significant metabolic pathway in humans, and the rate of this process can vary among individuals, leading to the concept of "acetylator status." This concept spurred further research into the acetylated metabolites of various drugs, including phenelzine. Early investigations into the relationship between a patient's acetylator status and their response to phenelzine highlighted the importance of studying its acetylated metabolites. nih.gov
The synthesis and study of various acetylated hydrazides have also been of interest in synthetic organic chemistry. Research has explored different methods for the acylation of hydrazides, including the use of acetic acid and other acylating agents. nih.gov These studies have contributed to a better understanding of the reactivity of the hydrazine group and have provided methods for the preparation of a wide range of acetylated hydrazine derivatives for further investigation.
Methodological Advancements Facilitating Compound Study
The detailed study of this compound and other acetylated hydrazine compounds has been made possible by significant advancements in analytical chemistry. A variety of sophisticated techniques have been employed to isolate, identify, and quantify these compounds in biological and chemical matrices.
Gas Chromatography (GC) has been a cornerstone in the analysis of phenelzine and its derivatives. The volatility of these compounds, or their derivatives, makes them amenable to GC separation. Early methods often required derivatization to improve the chromatographic properties of the analytes. For instance, the formation of an acetonide derivative of phenelzine allowed for its extraction and subsequent analysis by GC. nih.gov
Mass Spectrometry (MS) , often coupled with gas chromatography (GC-MS), has been indispensable for the structural elucidation and sensitive detection of this compound. nih.gov MS provides detailed information about the molecular weight and fragmentation pattern of a compound, which is crucial for its unambiguous identification. The development of various ionization techniques, such as electron ionization (EI) and chemical ionization (CI), has enhanced the capabilities of GC-MS in analyzing complex mixtures. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy has played a vital role in determining the precise structure of this compound, particularly in confirming the N2 position of acetylation. nih.gov NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the definitive assignment of its structure.
High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and quantification of phenelzine and its metabolites from biological fluids. mdpi.commdpi.com HPLC offers versatility in terms of stationary and mobile phases, allowing for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
These methodological advancements have not only enabled the initial identification and characterization of this compound but also continue to be essential tools in ongoing research into its pharmacological and metabolic properties.
Detailed Research Findings
| Compound | Analytical Method(s) | Key Findings | Reference |
| This compound | GC, MS, NMR, IR | Synthesized and structurally characterized. Confirmed acetylation at the N2 position. | nih.gov |
| This compound | In vivo neurochemical analysis | Potent inhibitor of monoamine oxidase-A and -B. | nih.gov |
| Phenelzine Metabolites | In vitro acetylation assay | Demonstrated that phenelzine is acetylated by N-acetyl transferase in liver preparations. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-phenylethyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBNIFLGBKGGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989069 | |
| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-50-7 | |
| Record name | N-Acetylphenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Approaches
Established Synthetic Pathways for N2-Acetylphenelzine
The synthesis of this compound would likely proceed through the preparation of a 2-phenylcyclopropylhydrazine precursor, followed by selective N-acetylation. While direct synthesis of this compound is not extensively documented, related phenylcyclopropylhydrazine derivatives have been synthesized. For instance, cyclopropylhydrazine (B1591821) derivatives have been prepared via reactions involving cyclopropane (B1198618) precursors and hydrazine (B178648) derivatives, such as the addition of a cyclopropyl (B3062369) Grignard reagent to di-tert-butyl azodicarboxylate (Boc-N=N-Boc) to yield a key intermediate, which can then be transformed into cyclopropylhydrazine compounds plos.org.
A general approach to related phenylcyclopropylhydrazine compounds involves the synthesis of phenylcyclopropylamine, which can then be functionalized. However, the direct conversion of phenelzine (B1198762) (2-phenylcyclopropylamine) to a hydrazine derivative is not a standard transformation. Instead, the phenylcyclopropyl moiety is typically introduced onto a pre-formed hydrazine scaffold or a precursor that can be converted to a hydrazine.
Methodological Considerations for N2-Acetylation of Hydrazine Derivatives
The selective acetylation of hydrazine derivatives, particularly at the N2 position, requires careful control of reaction conditions and reagents. Hydrazines are nucleophilic and can undergo mono- or di-acetylation. Methods for N-acetylation of hydrazines often employ acetylating agents such as acetic anhydride (B1165640) or acetyl chloride researchgate.netdtic.mil.
Acetic Anhydride/Acetyl Chloride: These are common reagents for acetylating amines and hydrazines. Controlling the stoichiometry and reaction temperature is crucial for achieving mono-acetylation. For example, using one equivalent of acetic anhydride can favor mono-acetylation.
Acyl Azoles: Acyl azoles have been reported as reagents for the selective monoacylation of substituted hydrazines, offering a milder alternative that can prevent polyacylation google.com. This method involves reacting a monosubstituted hydrazine salt with an acyl azole in the presence of a strong base.
Solvent and Temperature: The choice of solvent and reaction temperature can influence regioselectivity and the extent of acetylation. Reactions are often carried out in organic solvents like dichloromethane, acetonitrile, or ethanol, with temperatures ranging from ambient to moderate heating researchgate.netgoogle.com.
Synthesis of this compound Analogues and Structurally Related Chemical Entities
Research into phenelzine analogues has explored modifications to the hydrazine moiety and the phenylcyclopropyl structure. Studies investigating LSD1 inhibitors have synthesized various phenelzine analogues, some of which incorporate hydrazine functionalities or modified phenylcyclopropyl groups plos.orgacs.orgresearchgate.netgoogle.com.
Phenylcyclopropylhydrazine Derivatives: Synthesis of trans-phenyl cyclopropyl hydrazine has been achieved by treating styrene (B11656) with bromoform (B151600) and potassium hydroxide (B78521) to form dibromocyclopropane, followed by reaction with methylmagnesium bromide and subsequent addition to di-tert-butyl azodicarboxylate, leading to protected cyclopropylhydrazine intermediates plos.org. These intermediates can then be deprotected to yield phenylcyclopropylhydrazine compounds.
N-Acylated Hydrazines: Analogues with modifications on the hydrazine nitrogen atoms have been explored. For example, N(1)- and N(2)-propargylphenelzine derivatives have been synthesized, indicating the feasibility of functionalizing both nitrogen atoms of a hydrazine moiety attached to the phenelzine core researchgate.net.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Research in this area has led to the synthesis of numerous compounds related to phenelzine and its structural motifs, often involving phenylcyclopropyl groups linked to amine or hydrazine functionalities. These studies provide synthetic routes and structure-activity relationships for related chemical entities plos.orgacs.orgresearchgate.netgoogle.com. For instance, compounds with modified phenyl rings or different linker groups attached to a phenylcyclopropylamine or hydrazine core have been synthesized and evaluated plos.orgacs.org.
Stereochemical Aspects in the Synthesis of Related Compounds
The phenylcyclopropyl moiety in phenelzine and its derivatives contains a chiral center at the carbon atom bearing the phenyl group and the cyclopropyl ring. Therefore, stereochemical control is a significant aspect in the synthesis of related compounds.
Chiral Synthesis of Phenylcyclopropylamine: The synthesis of enantiomerically pure phenelzine or its precursors often involves asymmetric synthesis or resolution techniques. For example, methods for synthesizing trans-2-arylcyclopropylamine derivatives have been developed, which can lead to enantiomerically enriched products plos.orggoogleapis.com.
Diastereoselective Reactions: When synthesizing phenylcyclopropylhydrazine derivatives, the relative stereochemistry of the phenylcyclopropyl group (trans or cis) can be influenced by the synthetic route. For example, reactions involving cyclopropyl Grignard reagents with azodicarboxylates can yield mixtures of trans and cis isomers, with the trans isomer often predominating plos.org.
Stereoselective Synthesis Principles: General principles of stereoselective synthesis, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials, are applicable to the synthesis of chiral phenylcyclopropyl derivatives. Dynamic kinetic resolution (DKR) methodologies have also been employed for the stereoselective synthesis of chiral molecules, which could be adapted for the synthesis of chiral phenylcyclopropylhydrazine precursors mdpi.com. Asymmetric induction refers to the preferential formation of one stereoisomer over another, which is a key consideration when synthesizing chiral compounds msu.eduethz.ch.
Compound List:
this compound
Phenelzine
2-Phenylcyclopropylhydrazine
Phenylcyclopropylhydrazine
N(1)-propargylphenelzine
N(2)-propargylphenelzine
Trans-phenyl cyclopropyl hydrazine
Biochemical Pathways and Enzymatic Transformations
Enzymatic Formation of N2-Acetylphenelzine from Precursor Compounds
The formation of this compound from phenelzine (B1198762) is primarily understood as an acetylation process.
While specific acetyltransferase enzymes directly responsible for the formation of this compound in vivo have not been extensively characterized in the provided literature, the process is understood to be enzymatic acetylation. Phenelzine, a primary amine, is a potential substrate for various N-acetyltransferase (NAT) enzymes found in tissues like the liver. These enzymes typically utilize acetyl-CoA as the acetyl group donor. Studies suggest that acetylation of phenelzine is a minor metabolic pathway in rats and humans pfizer.comnih.govinvivochem.cnpsu.eduresearchgate.netresearchgate.net. The N1-acetylphenelzine isomer has not been identified as a metabolic product, indicating that acetylation occurs specifically at the N2 position of phenelzine researchgate.netnih.gov.
Phenelzine + Acetyl-CoA → this compound + CoA
This acetylation reaction is a common detoxification or modification pathway for amines in biological systems.
Further Biotransformation Pathways of this compound
The subsequent metabolic fate of this compound involves further biotransformations, although these pathways are less detailed in the available literature compared to phenelzine itself.
Information regarding specific enzymatic degradation processes for this compound is limited. Generally, acetylated compounds can undergo hydrolysis, where the acetyl group is removed by amidases or esterases, potentially regenerating the parent amine or forming other breakdown products. However, specific enzymes and pathways for this compound degradation have not been explicitly detailed in the provided search results.
The direct downstream biochemical metabolites of this compound are not explicitly identified in the provided literature. Research has primarily focused on this compound as a metabolite of phenelzine and its own neurochemical effects, rather than its subsequent breakdown products.
Isotopic Labeling Studies in Metabolic Pathway Elucidation
Isotopic labeling studies have been instrumental in understanding the metabolism of phenelzine, including the formation of its metabolites. For instance, studies using ¹³C₆-phenelzine have helped in tracing the metabolic fate of phenelzine, with a significant portion recovered as phenylacetic acid and parahydroxyphenylacetic acid pfizer.com. While direct isotopic labeling studies focusing exclusively on this compound's metabolism are not detailed, the use of labeled phenelzine has indirectly supported the identification of this compound as a minor metabolic product pfizer.comnih.gov. The general principle of using isotopes, such as ¹⁴C or ³H, is to trace the pathways and identify metabolites by tracking the labeled atoms through various biochemical reactions researchgate.netbac-lac.gc.canih.govualberta.camdpi.com.
Molecular Interactions and Biochemical Mechanisms
Molecular Modeling and Computational Studies of Ligand-Enzyme Binding
Molecular modeling and computational studies, including docking simulations and quantum chemical analyses, are indispensable tools in modern drug discovery and development. They provide predictive insights into ligand-target interactions, binding affinities, and molecular reactivity, complementing experimental findings.
Docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a protein receptor, thereby identifying potential binding modes and estimating binding affinity nih.govnih.gov. This process involves scoring functions that approximate the binding free energy, allowing for the ranking of potential drug candidates or the understanding of existing ligand-target interactions.
N2-Acetylphenelzine is known to possess monoamine oxidase inhibitory activity, acting on both MAO-A and MAO-B, albeit with less potency than its parent compound, phenelzine (B1198762) nih.govresearchgate.net. Consequently, its primary targets in the biological system are the MAO enzymes. Docking studies would typically aim to model the interaction of this compound within the active sites of MAO-A and MAO-B. These simulations could predict specific amino acid residues involved in binding, the orientation of the molecule within the active site, and the strength of these interactions, often quantified by binding affinity metrics such as dissociation constants (Kd) or inhibition constants (Ki) mdpi.comnih.gov.
However, a review of the available scientific literature does not reveal specific published studies detailing molecular docking simulations or precise binding affinity predictions for this compound with MAO enzymes. While its MAO inhibitory nature is established, the detailed computational modeling of its precise binding modes and affinities at the molecular level has not been extensively documented in the provided sources.
Data Table: No specific data for docking simulations or binding affinity predictions for this compound was found in the reviewed literature, and therefore, no data table can be generated for this subsection.
Quantum chemical analysis employs computational methods, such as Density Functional Theory (DFT), to investigate the electronic structure, molecular geometry, charge distribution, and reactivity of chemical compounds mdpi.comnih.govmdpi.comrsc.orgrsc.org. Such analyses are vital for understanding a molecule's chemical behavior, potential reaction pathways, stability, and how its structure influences its biological activity.
For this compound, quantum chemical calculations could provide a deeper understanding of its electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the identification of potential sites for chemical reactions or metabolic transformations. The presence of the acetyl group on the N2 position of the hydrazine (B178648) moiety distinguishes it from phenelzine and may significantly influence its electronic characteristics and reactivity. For instance, the acetylation of phenelzine to this compound is thought to interfere with its ability to inhibit transaminase enzymes, unlike phenelzine itself nih.govresearchgate.net. Quantum chemical analysis could potentially elucidate the electronic basis for this difference in reactivity.
Data Table: No specific data for quantum chemical analysis of this compound's reactivity was found in the reviewed literature, and therefore, no data table can be generated for this subsection.
Compound List:
this compound
Phenelzine
Monoamine Oxidase (MAO)
Monoamine Oxidase-A (MAO-A)
Monoamine Oxidase-B (MAO-B)
Gamma-aminobutyric acid (GABA)
Analytical Methodologies for Research Applications
Spectroscopic Techniques for Structural Elucidation and Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques, namely Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental tools for the identification and characterization of chemical compounds, including N2-Acetylphenelzine.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing information about the presence of specific functional groups. For this compound, characteristic absorption bands would be expected due to its chemical structure, which includes a phenyl ring, an aliphatic chain, a secondary amine, and an acetyl group. Key functional groups and their anticipated IR absorption ranges are detailed in Table 1. The spectrum of this compound would typically exhibit absorptions related to aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), N-H stretching of the secondary amine (a single, moderately broad band between 3300-3500 cm⁻¹), and the carbonyl (C=O) stretching vibration of the acetyl group (typically observed in the range of 1630-1690 cm⁻¹ for amides). The presence of the phenyl ring would also contribute characteristic bands in the fingerprint region (1200-700 cm⁻¹), providing a unique spectral fingerprint for identification. libretexts.orgutdallas.eduthermofisher.comspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules with chromophores, such as the phenyl ring in this compound, absorb UV light due to electronic transitions. The UV-Vis spectrum can reveal the presence of conjugated systems and aromatic rings, providing insights into the molecule's electronic structure and enabling quantitative analysis based on the Beer-Lambert Law. The phenyl moiety in this compound is expected to show absorption maxima (λmax) in the UV range, typically between 200-280 nm, corresponding to π→π* electronic transitions. azooptics.comresearchgate.netlcms.cz
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000–3100 | Associated with the phenyl ring. |
| Aliphatic C-H Stretch | 2850–2960 | Associated with the ethyl chain. |
| N-H Stretch (Secondary Amine) | 3300–3500 | Typically a single, moderately broad peak. |
| C=O Stretch (Amide) | 1630–1690 | Characteristic of the acetyl group. |
| C-N Stretch (Amide) | 1200–1300 | Associated with the amide linkage. |
| Aromatic Ring Vibrations | 1450–1600, 700–1000 | Provides a characteristic fingerprint for the phenyl group. |
Sample Preparation Strategies for Research Matrices (e.g., Solid Phase Extraction)
Effective sample preparation is paramount for the successful analysis of this compound in complex biological matrices such as animal tissue extracts and cell lysates. Solid Phase Extraction (SPE) is a widely adopted technique for isolating, purifying, and concentrating analytes from these matrices, thereby removing interfering endogenous compounds and improving analytical sensitivity. phenomenex.commdpi.comorganomation.comnih.gov
The general SPE process involves several key steps:
Conditioning: The SPE sorbent (stationary phase) is treated with a solvent (e.g., methanol, acetonitrile) to wet the sorbent and prepare it for analyte retention. This is often followed by equilibration with a buffer that matches the sample matrix's pH and ionic strength. biotage.co.jp
Sample Loading: The biological sample, typically pre-treated (e.g., pH adjustment, protein precipitation if necessary), is passed through the SPE cartridge. The analyte of interest, this compound, is retained on the sorbent based on its chemical properties (e.g., polarity, hydrophobicity), while many interfering substances pass through. phenomenex.combiotage.co.jp
Washing: One or more wash steps are performed using solvents that selectively remove unwanted matrix components without eluting the target analyte. This further enhances the purity of the extract. phenomenex.combiotage.co.jp
Elution: The retained this compound is then eluted from the sorbent using a stronger solvent or a solvent mixture that disrupts the analyte-sorbent interactions. The eluent, containing the purified analyte, is collected for subsequent analysis. phenomenex.combiotage.co.jp
Common SPE sorbent chemistries for biological samples include reversed-phase materials (e.g., C18, C8), which are effective for moderately polar to non-polar compounds, and ion-exchange sorbents for ionizable analytes. The choice of sorbent and elution solvent is optimized based on the physicochemical properties of this compound and the specific biological matrix. phenomenex.combiotage.co.jp
Quantitative Determination in Preclinical Biological Research Samples (e.g., Animal Tissue Extracts, Cell Lysates)
The quantitative determination of this compound in preclinical biological samples is essential for pharmacokinetic studies, metabolism investigations, and understanding its biological activity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem Mass Spectrometry (MS/MS), is the gold standard for such analyses due to its high sensitivity, selectivity, and specificity. ijpda.org
In a typical LC-MS/MS method for this compound, the purified extract from SPE would be injected onto an HPLC system. The HPLC column separates the analyte from any co-eluting impurities. The eluent from the HPLC column is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. The mass spectrometer detects and quantifies the analyte by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). ijpda.org
While specific quantitative data for this compound in preclinical matrices were not detailed in the reviewed literature, methods for its parent compound, phenelzine (B1198762), have been established using UPLC-MS/MS. ijpda.org These methods typically involve optimizing chromatographic separation (e.g., using reversed-phase columns) and mass spectrometric parameters to achieve sensitive and accurate quantification. The development of such methods for this compound would involve establishing calibration curves using known concentrations of the analyte spiked into blank biological matrices, determining limits of detection (LOD) and quantification (LOQ), and validating parameters such as linearity, accuracy, precision, and recovery. ijpda.org
Preclinical and in Vitro Biochemical Investigations
Neurochemical Alterations in Defined Animal Models
Studies investigating the neurochemical impact of N2-Acetylphenelzine in animal models have primarily focused on its effects on neurotransmitter systems within the brain.
Research utilizing rat models has demonstrated that acute administration of this compound leads to significant alterations in the levels of key biogenic amines and their metabolites in whole-brain homogenates. Specifically, this compound has been shown to increase the levels of noradrenaline and 5-hydroxytryptamine (serotonin). Concurrently, it causes a decrease in the concentrations of homovanillic acid (HVA), 5-hydroxyindole-3-acetic acid (5-HIAA), and 3,4-dihydroxyphenylacetic acid (DOPAC), which are key metabolites of dopamine (B1211576) and serotonin, respectively. These findings suggest an inhibitory effect on monoamine oxidase enzymes, which are responsible for the degradation of these neurotransmitters. While this compound exhibits these effects, phenelzine (B1198762) itself has been identified as a more potent inhibitor of monoamine oxidase nih.gov.
| Neurotransmitter/Metabolite | Effect of this compound | Effect of Phenelzine |
| Noradrenaline | Increase | Not specified |
| 5-Hydroxytryptamine (Serotonin) | Increase | Not specified |
| Homovanillic acid (HVA) | Decrease | Not specified |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Decrease | Not specified |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Decrease | Not specified |
In contrast to its effects on biogenic amines, this compound has been observed to have no discernible impact on the whole-brain levels of the amino acid neurotransmitters alanine (B10760859) and gamma-aminobutyric acid (GABA) in rat models. This contrasts with phenelzine, which causes significant increases in these amino acid neurotransmitter levels. It is hypothesized that the acetylation at the N2 position of phenelzine interferes with its ability to inhibit the transaminase enzymes responsible for the metabolism of GABA and alanine nih.gov.
| Amino Acid Neurotransmitter | Effect of this compound | Effect of Phenelzine |
| Alanine | No effect | Increase |
| Gamma-Aminobutyric acid (GABA) | No effect | Increase |
While this compound is recognized as a relatively potent inhibitor of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) enzymes in vivo nih.govresearchgate.net, specific quantitative data from ex vivo enzyme activity measurements, such as percentage inhibition in tissue homogenates following administration, were not detailed in the reviewed literature. Its in vivo MAO inhibitory activity has been confirmed, but precise ex vivo quantitative assessments are limited in the available studies.
In Vitro Enzyme Kinetic Studies
In vitro studies aim to characterize the direct interaction of this compound with monoamine oxidase enzymes, focusing on its inhibitory potential and mechanism.
Specific in vitro inhibition constants (IC50 or Ki values) for this compound against MAO-A and MAO-B have not been explicitly reported in the reviewed literature. While this compound is described as a "relatively potent inhibitor" of both MAO isoforms nih.gov, the quantitative parameters that define this potency, such as IC50 or Ki values, are not provided. Studies have reported such values for other MAO inhibitors and related compounds, but direct measurements for this compound are absent in the examined sources.
The precise mechanism of this compound's inhibition of MAO enzymes (i.e., whether it is reversible or irreversible) has not been clearly characterized in the reviewed literature. Phenelzine itself is generally classified as an irreversible, non-selective MAOI that covalently binds to the enzyme psychiatrictimes.comuchile.clcriver.comfrontiersin.org. However, one study indicated phenelzine acted as a reversible inhibitor requiring dialysis for full recovery researchgate.net. For this compound, no specific studies detailing its inhibition mechanism as reversible or irreversible were found. Therefore, its precise mode of enzyme interaction remains uncharacterized based on the available data.
Compound List:
this compound
Phenelzine
Noradrenaline
5-Hydroxytryptamine (Serotonin)
Homovanillic acid (HVA)
5-Hydroxyindole-3-acetic acid (5-HIAA)
3,4-Dihydroxyphenylacetic acid (DOPAC)
Gamma-Aminobutyric acid (GABA)
Alanine
Monoamine Oxidase (MAO)
MAO-A
MAO-B
Cell-Based Assays for Studying Biochemical Pathways
Investigations into the biochemical pathways influenced by this compound have primarily focused on its comparative effects against its parent compound, phenelzine, particularly concerning the metabolism of amino acid neurotransmitters like gamma-aminobutyric acid (GABA) and alanine. While direct cell-based assays specifically detailing this compound's enzyme inhibition kinetics are not extensively cataloged in the provided literature, studies examining its in vivo effects in rat models offer crucial insights into its biochemical activity, suggesting a divergence from phenelzine's established mechanisms.
A key area of research has been the impact of these compounds on the GABAergic system and alanine metabolism. Phenelzine, a monoamine oxidase inhibitor (MAOI), is known to elevate brain levels of GABA and alanine. This effect is attributed to its ability to inhibit the activity of transaminase enzymes, specifically gamma-aminobutyric acid transaminase (GABA-T) and alanine transaminase (ALA-T), which are responsible for the degradation of these amino acids nih.govcollectionscanada.gc.caresearchgate.net.
In contrast, studies comparing this compound to phenelzine have revealed a significant difference in their biochemical profiles. Research indicates that this compound, while retaining some monoamine oxidase inhibitory properties, does not elicit the same dramatic increases in whole-brain GABA and alanine levels observed with phenelzine nih.govcollectionscanada.gc.ca. This lack of effect suggests that the acetylation at the N2 position of phenelzine interferes with its ability to inhibit the critical transaminase enzymes involved in GABA and alanine metabolism nih.govcollectionscanada.gc.ca. Consequently, this compound appears to be a less potent modulator of these specific biochemical pathways compared to phenelzine.
The findings can be summarized as follows:
| Biochemical Marker | Phenelzine Effect | This compound Effect | Primary Implication |
| Whole Brain GABA Levels | Dramatic Increase | No Effect | This compound does not significantly inhibit GABA-T to elevate GABA levels. |
| Whole Brain Alanine Levels | Dramatic Increase | No Effect | This compound does not significantly inhibit ALA-T to elevate alanine levels. |
| Monoamine Oxidase (MAO) Inhibition | Potent Inhibition (MAO-A & B) | Potent Inhibition (MAO-A & B) | This compound retains MAO inhibitory activity, but its effect on GABA/alanine pathways is diminished. |
These comparative observations highlight that while this compound is a metabolite of phenelzine and shares some of its MAO inhibitory characteristics, its biochemical action on GABA and alanine metabolism differs significantly, likely due to structural modifications interfering with transaminase enzyme inhibition nih.govcollectionscanada.gc.ca. Further in vitro enzyme inhibition assays would be instrumental in precisely quantifying the inhibitory potency of this compound against GABA-T and ALA-T, thereby elucidating the mechanistic basis for its attenuated effects on these biochemical pathways.
Compound List:
this compound
Phenelzine
Gamma-aminobutyric acid (GABA)
Alanine
Gamma-aminobutyric acid transaminase (GABA-T)
Alanine transaminase (ALA-T)
Monoamine oxidase (MAO)
Future Directions in N2 Acetylphenelzine Research
Advanced Structural-Biochemical Studies Utilizing X-ray Crystallography of Enzyme-Ligand Complexes
Detailed structural information regarding the interaction of N2-acetylphenelzine with its biological targets, particularly MAO enzymes, is currently limited. While its functional inhibition of MAO-A and MAO-B is known, the precise atomic-level interactions that dictate its binding affinity and selectivity are not well-characterized nih.govnih.gov. Phenelzine's interaction with MAO has been studied, but specific crystallographic data for this compound bound to these enzymes is not widely available. Future research employing X-ray crystallography of enzyme-ligand complexes could provide invaluable insights. Such studies would elucidate the specific binding modes of this compound to MAO-A and MAO-B, revealing the structural determinants of its lower potency compared to phenelzine (B1198762). Furthermore, crystallographic analysis could illuminate its interactions with other potential cellular targets, providing a deeper understanding of its unique biochemical profile.
Development of Novel Analytical Approaches for Trace Quantification in Complex Research Matrices
Accurate and sensitive quantification of this compound in biological samples is essential for comprehensive pharmacokinetic and pharmacodynamic studies. While methods for phenelzine quantification exist, the development of highly specific and sensitive analytical techniques for this compound in complex matrices, such as plasma, brain tissue, and urine, is an area ripe for advancement ijpda.org. Current analytical capabilities may not always be optimized for detecting and quantifying this compound at trace levels, especially when considering its status as a minor metabolite. Future research should focus on developing and validating advanced analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to enable precise measurement of this compound. These methods would be critical for its pharmacokinetic profiling, distribution studies, and for investigating its role in vivo, both when administered directly and as a metabolite of phenelzine.
Expanded Theoretical and Computational Chemistry Applications to Predict Novel Interactions
Theoretical and computational chemistry offer powerful tools to predict and understand molecular interactions, metabolic stability, and potential biological activities. While this compound's effects on MAO enzymes and neurotransmitter levels are known from experimental studies, extensive computational investigations into its precise binding mechanisms, structure-activity relationships (SAR), and potential off-target interactions are less explored nih.gov. Future research could leverage molecular docking and molecular dynamics simulations to predict the binding modes and affinities of this compound to MAO enzymes and other relevant biological targets. Quantitative structure-activity relationship (QSAR) studies could further correlate its structural features with its biochemical activities. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions can guide experimental design and potentially identify novel therapeutic applications or design improved analogs.
Investigations into the Comparative Biochemical Profiles of Related Hydrazine (B178648) Derivatives
A comparative analysis of this compound's biochemical profile against other hydrazine derivatives, particularly other MAOIs and related acetylated compounds, is crucial for contextualizing its unique properties. While comparisons with phenelzine have been made, a broader investigation across a range of related hydrazine derivatives is needed. This includes comparing its MAO-A and MAO-B inhibitory potencies and selectivities with those of other acetylated phenelzine analogs and distinct hydrazine-based MAOIs researchgate.netacs.org. Future studies should systematically evaluate the comparative effects of this compound and its structural relatives on neurotransmitter systems, various enzyme activities (beyond MAO), and amino acid metabolism. Such comparative investigations will help in understanding the structure-activity relationships within this class of compounds and potentially identify novel therapeutic leads or understand differential pharmacological profiles.
Q & A
Q. What are the primary metabolic pathways of N2-Acetylphenelzine, and how can researchers detect its metabolites in preclinical models?
this compound is a minor metabolite of phenelzine, formed via acetylation. Key methodologies for studying its metabolism include:
- Radiolabeled tracing : Administering -phenelzine to track acetylation and subsequent urinary excretion of metabolites (e.g., phenylacetic acid) using liquid chromatography-mass spectrometry (LC-MS) .
- Enzyme inhibition assays : Measuring monoamine oxidase (MAO) activity in tissues (brain, liver) to assess the inhibitory effects of this compound compared to phenelzine .
- Pharmacokinetic profiling : Quantifying plasma concentrations (C = 19.8 ng/mL, T = 43 minutes) via high-performance liquid chromatography (HPLC) after single-dose administration .
Q. What in vitro models are suitable for evaluating the neurochemical effects of this compound?
- Rat brain homogenate assays : Measure changes in GABA, alanine, and biogenic amines (e.g., dopamine, serotonin) after exposure to this compound. Use microdialysis coupled with electrochemical detection for real-time monitoring .
- MAO inhibition studies : Compare IC values of this compound and phenelzine in mitochondrial fractions from brain/heart tissues .
Q. How can researchers synthesize and characterize this compound for experimental use?
- Synthesis : React phenelzine with acetic anhydride under controlled pH to acetylate the hydrazine moiety .
- Characterization : Validate purity (>98%) via nuclear magnetic resonance (NMR), LC-MS, and elemental analysis. Include pharmacopeial traceability (e.g., USP/EP standards) for regulatory compliance .
Advanced Research Questions
Q. How do contradictions in pharmacokinetic data for this compound inform experimental design?
While this compound exhibits a short elimination half-life (11.6 hours) in single-dose studies , chronic administration reveals cumulative MAO inhibition (>85% in brain/heart after 28 days) . To resolve this discrepancy:
- Conduct dose-escalation studies to assess saturation of metabolic pathways.
- Use compartmental modeling to differentiate tissue-specific accumulation vs. systemic clearance.
Table 1 : Key Pharmacokinetic Parameters of this compound
| Parameter | Value (Single Dose) | Method | Reference |
|---|---|---|---|
| C | 19.8 ng/mL | HPLC | |
| T | 43 minutes | HPLC | |
| MAO Inhibition | >85% (Chronic) | Spectrophotometric |
Q. What methodological approaches optimize the assessment of this compound as a prodrug?
- Hydrolysis kinetics : Compare in vitro hydrolysis rates (e.g., simulated gastric fluid vs. liver microsomes) using UV-Vis spectroscopy to quantify phenelzine release .
- In vivo bioequivalence : Administer equimolar doses of this compound and phenelzine to rodents; measure plasma phenelzine levels and MAO activity over time .
Q. How should researchers design chronic administration studies to evaluate alpha-2 adrenoreceptor desensitization?
- Behavioral assays : Test locomotor activity suppression by clonidine (an alpha-2 agonist) in rats after 21–28 days of this compound treatment. Use automated tracking systems for objective quantification .
- Receptor binding assays : Compare -yohimbine binding in brain membranes between treated and control groups to assess receptor density changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
